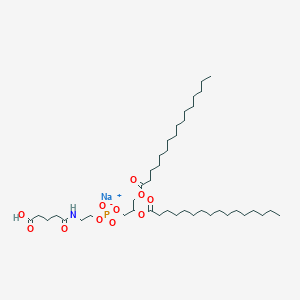
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) is a modified phospholipid. Phospholipids are essential components of cell membranes, providing structural integrity and playing a role in cell signaling. This compound is particularly interesting due to its functionalized head group, which can be used in various biochemical and biophysical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the glycerol backbone. The glutaryl group is then introduced through a reaction with glutaric anhydride. The final product is obtained as a sodium salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a powdered form and stored at low temperatures to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups on the phospholipid, altering its properties.
Substitution: The glutaryl group can be substituted with other functional groups, providing a way to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the glutaryl group, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or amines.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in the study of cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Used in the formulation of various biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling. The glutaryl group can interact with specific proteins and enzymes, modulating their activity and affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid without the glutaryl modification.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with a choline head group instead of ethanolamine.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl): Similar to the glutaryl compound but with a succinyl modification.
Uniqueness
The uniqueness of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) lies in its glutaryl modification, which provides additional functional groups for interaction with proteins and other biomolecules. This makes it a valuable tool for studying specific biochemical pathways and developing targeted drug delivery systems.
Properties
Molecular Formula |
C42H79NNaO11P |
|---|---|
Molecular Weight |
828.0 g/mol |
IUPAC Name |
sodium;2-(4-carboxybutanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C42H80NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);/q;+1/p-1 |
InChI Key |
ZDVPYKPXKPQSMT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















